2-Amino-6-bromo-3-iodophenol
Description
2-Amino-6-bromo-3-iodophenol: is an organic compound with the molecular formula C6H5BrINO It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring
Properties
IUPAC Name |
2-amino-6-bromo-3-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPOLDYOBBHDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-iodophenol typically involves multi-step reactions starting from phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes halogenation followed by amination. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen substituents can be reduced to form dehalogenated products.
Substitution: The amino and halogen groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to dehalogenated phenols.
Scientific Research Applications
2-Amino-6-bromo-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-iodophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen substituents can engage in halogen bonding and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-3-bromo-6-iodophenol
- 2-Amino-6-chloro-3-iodophenol
Uniqueness
2-Amino-6-bromo-3-iodophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and iodine atoms on the phenol ring enhances its potential for diverse chemical transformations and interactions with biological targets.
Biological Activity
2-Amino-6-bromo-3-iodophenol is an organic compound with significant potential in biological applications due to its unique chemical structure characterized by amino, bromo, and iodo substituents on the phenolic ring. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various research studies.
The molecular formula of this compound is CHBrINO. The presence of halogen atoms (bromine and iodine) enhances its reactivity, allowing it to participate in diverse chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen substituents engage in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers evaluated the compound against a range of bacterial strains, demonstrating significant inhibition of growth. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A case study involving glioblastoma cells showed:
- Cell Viability Reduction : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positive cells, indicating apoptosis.
- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells.
These results highlight its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Amino-4-bromophenol | Lacks iodine; lower reactivity | Moderate antimicrobial activity |
| 2-Amino-3-bromo-6-iodophenol | Similar structure; different substitution pattern | Enhanced anticancer properties |
| 2-Amino-6-chloro-3-iodophenol | Chlorine instead of bromine | Reduced efficacy compared to bromo/iodo |
This comparison underscores the enhanced biological activities associated with the bromo and iodo substituents on the phenolic ring of this compound.
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